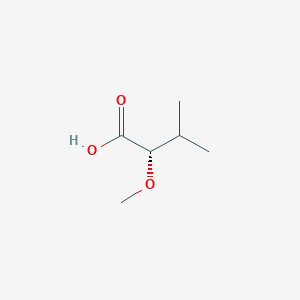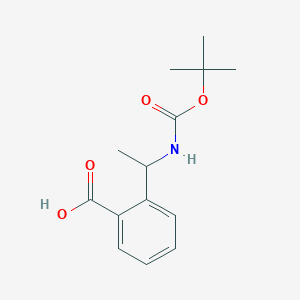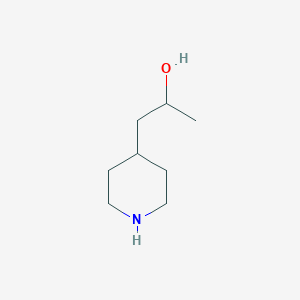
(4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
Übersicht
Beschreibung
4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine, more commonly referred to as 4MMEA, is an organic compound belonging to the class of amines. It is a colorless, water-soluble, crystalline solid with a boiling point of 128°C and a melting point of 88°C. 4MMEA is a versatile compound, with a wide range of applications in both chemical and biological research. In the field of synthetic chemistry, 4MMEA is used as a starting material for the synthesis of other compounds. In the field of biochemistry, 4MMEA is used as a research tool to study the molecular mechanisms of action of drugs and other compounds.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications and Therapeutic Potentials
The scope of research on (4-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives spans various fields, including biomedical applications and the development of novel therapeutic agents. This section highlights significant scientific research applications of this compound and related structures, focusing on their roles in understanding disease mechanisms, developing diagnostic tools, and creating new treatments.
Understanding Disease Mechanisms
Research into compounds structurally related to this compound has provided insights into the mechanisms of diseases. For instance, studies on aromatic amines, a class to which this compound belongs, have elucidated their bioactivation processes and the formation of DNA adducts, offering a deeper understanding of carcinogenesis and the role of environmental carcinogens in cancer development (Wang, Hanna, Sugamori, & Grant, 2019).
Diagnostic Tool Development
Compounds with structural similarities to this compound have been explored for their potential in diagnostic applications. For example, the utilization of metalloporphyrin catalysts for the functionalization of saturated C-H bonds, as seen in certain aromatic compounds, has implications for the synthesis of diagnostic markers and probes, enhancing the detection of diseases at the molecular level (Che, Lo, Zhou, & Huang, 2011).
Therapeutic Development
The therapeutic potential of molecules structurally related to this compound has been a significant area of research. This includes the development of new analgesic compounds with reduced adverse effects, exemplified by oliceridine, a novel mu-opioid receptor agonist demonstrating selective activation of G protein and β-arrestin signaling pathways, pointing towards an improved therapeutic window for treating moderate-to-severe acute pain (Urits, Viswanath, Orhurhu, Gress, Charipova, Kaye, & Ngo, 2019). Similarly, the development of G protein-biased kappa agonists has shown promise in reducing pain and itch with fewer side effects, highlighting the therapeutic potential of targeting specific receptor pathways (Mores, Cummins, Cassell, & van Rijn, 2019).
Wirkmechanismus
Target of Action
Related compounds such as (4r)-4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one have been shown to interact with camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction pathways.
Biochemical Pathways
It’s possible that it may influence pathways involving camp-specific 3’,5’-cyclic phosphodiesterases, given the known targets of related compounds .
Result of Action
Based on the known targets of related compounds, it’s plausible that it may influence cellular signaling pathways, potentially leading to changes in cellular function .
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-4-2-13(3-5-14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSPJMCOJMZMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)
![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)
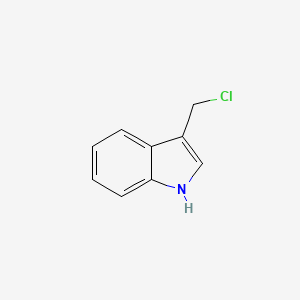
![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)
![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)
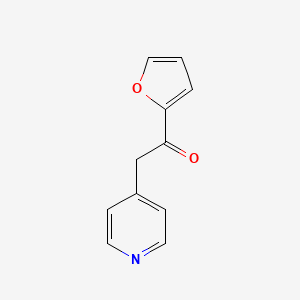

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)
![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)
